molecular formula C17H22ClNO B1487382 {3-[2-(2-Phenylethyl)phenoxy]propyl}amine hydrochloride CAS No. 2202949-01-5

{3-[2-(2-Phenylethyl)phenoxy]propyl}amine hydrochloride

Cat. No. B1487382
M. Wt: 291.8 g/mol
InChI Key: WGTYRKYSWQALHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{3-[2-(2-Phenylethyl)phenoxy]propyl}amine hydrochloride” is a complex organic compound. It contains a phenylethyl group and a propylamine group connected by a phenoxy bridge . The hydrochloride indicates that it’s likely a salt of the corresponding amine .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the phenoxy and phenylethyl groups, and their subsequent connection via a propylamine bridge . This could potentially involve reactions such as Friedel-Crafts acylation, nitration, and bromination .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. It would likely exhibit the characteristic aromaticity of phenyl groups, and the polarity of its amine and ether (phenoxy) groups could result in interesting chemical properties .


Chemical Reactions Analysis

The compound’s phenyl groups might undergo electrophilic aromatic substitution reactions . The amine group could participate in nucleophilic substitution reactions or possibly condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar amine and ether groups, and its melting and boiling points would depend on the strength of intermolecular forces .

Future Directions

The future directions in the study and application of this compound would depend on its properties and potential uses. It could be the subject of research in medicinal chemistry, materials science, or another field .

properties

IUPAC Name

3-[2-(2-phenylethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c18-13-6-14-19-17-10-5-4-9-16(17)12-11-15-7-2-1-3-8-15;/h1-5,7-10H,6,11-14,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTYRKYSWQALHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2OCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[2-(2-Phenylethyl)phenoxy]propyl}amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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